3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile
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Overview
Description
3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile is a complex organic compound with a unique structure that includes a fluoro and methoxy substituted phenoxy group attached to a propynyl benzeneacetonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluoro-2-methoxyphenol with propargyl bromide to form the corresponding propargyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with benzeneacetonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to accommodate larger batch sizes while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro and methoxy substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(2-methoxyphenoxy)aniline: This compound shares a similar phenoxy group but differs in its overall structure and functional groups.
3-(4-Fluoro-2-methoxyphenoxy)benzaldehyde: Another related compound with a similar phenoxy group but an aldehyde functional group instead of a nitrile.
Uniqueness
3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14FNO2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[3-[3-(4-fluoro-2-methoxyphenoxy)prop-1-ynyl]phenyl]acetonitrile |
InChI |
InChI=1S/C18H14FNO2/c1-21-18-13-16(19)7-8-17(18)22-11-3-6-14-4-2-5-15(12-14)9-10-20/h2,4-5,7-8,12-13H,9,11H2,1H3 |
InChI Key |
UMYUEUPMRVTETN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OCC#CC2=CC=CC(=C2)CC#N |
Origin of Product |
United States |
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